molecular formula C13H15BrFNO3 B7588695 (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid

(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid

Cat. No. B7588695
M. Wt: 332.16 g/mol
InChI Key: VERAPFKFXNFUML-CPCISQLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid works by binding to the ARF protein and preventing its activation. This leads to the disruption of the Golgi apparatus, which is responsible for protein processing and secretion. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce the formation of tubular structures in the endoplasmic reticulum, which can further disrupt protein trafficking.
Biochemical and Physiological Effects
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its ability to disrupt the Golgi apparatus, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to inhibit the activity of phospholipase D, an enzyme that plays a role in signal transduction and membrane trafficking. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in lab experiments is its ability to selectively disrupt the Golgi apparatus, making it a useful tool for studying protein trafficking and secretion. However, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can also have off-target effects, and its use can be limited by its low solubility and toxicity.

Future Directions

There are several potential future directions for research involving (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of ARF activity. Another potential direction is the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in combination with other drugs or therapies could lead to improved treatment outcomes.

Synthesis Methods

The synthesis of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid involves several steps, including the reaction of 4-bromo-3-fluorobenzoic acid with thionyl chloride, followed by reaction with N-methyl-3-pentanolamine. The resulting product is then treated with trifluoroacetic acid to yield (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been widely used in scientific research due to its ability to inhibit the activity of ADP-ribosylation factor (ARF). ARF is a protein that plays a crucial role in intracellular trafficking and vesicular transport. By inhibiting ARF activity, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can disrupt the Golgi apparatus, leading to the redistribution of Golgi proteins and the inhibition of protein secretion.

properties

IUPAC Name

(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO3/c1-3-7(2)11(13(18)19)16-12(17)8-4-5-9(14)10(15)6-8/h4-7,11H,3H2,1-2H3,(H,16,17)(H,18,19)/t7-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAPFKFXNFUML-CPCISQLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid

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